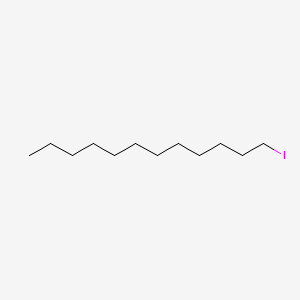

1-Iodododecane

Vue d'ensemble

Description

C₁₂H₂₅I . It is a clear, colorless to pale yellow liquid that is primarily used as an intermediate in organic synthesis . The compound is characterized by its long carbon chain and the presence of an iodine atom, making it a valuable reagent in various chemical reactions.

Méthodes De Préparation

1-Iodododecane can be synthesized through several methods:

Analyse Des Réactions Chimiques

1-Iodododecane undergoes various types of chemical reactions:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.

Reduction Reactions: The compound can be reduced to dodecane using reducing agents like lithium aluminum hydride (LiAlH₄).

Coupling Reactions: This compound can be used in coupling reactions, such as the SmI₂-mediated coupling with ketones to form complex organic molecules.

Applications De Recherche Scientifique

Organic Synthesis

Palladium-Catalyzed Reactions

1-Iodododecane serves as a key reagent in palladium-catalyzed carbonylative cross-coupling reactions. It has been used to synthesize various ketones, such as 9-nonadecanone, through reactions with 9-octyl-9-borabicyclo[3.3.1]nonane derivatives. This method highlights its utility in producing complex organic molecules efficiently .

Alkylation Reactions

The compound is also employed in nucleophilic substitution reactions to synthesize alkylated lumazines and other derivatives. For instance, it has been used to create mono- and bis-decylated lumazines via SN2 reactions in dimethylformamide . These reactions are crucial for developing new materials with specific optical properties.

Materials Science

Functionalization of Nanomaterials

this compound is significant in the functionalization of carbon nanomaterials. It has been used to create dodecylated single-walled carbon nanotubes (SWNTs), which exhibit improved solubility in organic solvents without sidewall functionalization. This application is vital for enhancing the performance of nanomaterials in various applications, including electronics and nanocomposites .

Dodecylated Graphite

The compound is also involved in the preparation of dodecylated graphite, which has potential applications in energy storage and conversion technologies due to its enhanced electrical properties .

Biomedical Applications

Antimicrobial Monomers

Recent studies have investigated the use of this compound in synthesizing quaternary ammonium monomers for dental restorative resins. These monomers exhibit antimicrobial properties attributed to their electrostatic interactions with bacterial cell membranes, leading to cell lysis and death . This application underscores the compound's potential in developing materials with integrated antimicrobial functions.

Radiation Therapy Research

In the field of medical physics, this compound has been tested as an alternative material for radiation dose calculations in brachytherapy treatment planning systems. Its properties allow for accurate modeling of dose distributions, which is critical for optimizing treatment efficacy while minimizing damage to surrounding tissues .

Physical Properties and Characterization

Understanding the physical properties of this compound is essential for its application in various fields. The viscosity data and thermal characteristics of this compound have been studied extensively to predict its behavior under different conditions. Notably, its viscosity at atmospheric pressure has been measured alongside other iodoalkanes, revealing insights into its fluid dynamics and interactions with other substances .

Summary Table: Key Applications of this compound

Mécanisme D'action

The mechanism of action of 1-iodododecane primarily involves its role as an alkylating agent. The iodine atom in the compound is highly reactive, allowing it to form covalent bonds with nucleophilic sites on other molecules. This reactivity makes it useful in various synthetic applications, where it can introduce a dodecyl group into target molecules .

Comparaison Avec Des Composés Similaires

1-Iodododecane can be compared with other similar compounds, such as:

1-Bromododecane: Similar to this compound but with a bromine atom instead of iodine.

1-Chlorododecane: Contains a chlorine atom and is even less reactive than 1-bromododecane.

1-Iodohexadecane: A longer-chain analog of this compound, with a similar reactivity profile but different physical properties due to the extended carbon chain.

This compound stands out due to its high reactivity, making it a versatile reagent in organic synthesis and various industrial applications.

Activité Biologique

1-Iodododecane, a halogenated hydrocarbon, has garnered attention in recent years due to its potential biological activities, particularly in antimicrobial applications. This article explores the biological activity of this compound through various studies, synthesizing findings from diverse sources to present a comprehensive overview.

This compound (C12H25I) is an iodinated alkane characterized by its long hydrophobic carbon chain. The presence of iodine enhances its biological activity, particularly against various microorganisms. Its structure allows it to interact effectively with microbial membranes, disrupting their integrity and function.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of iodinated hydrocarbons, including this compound. Research indicates that these compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial and Antibiofilm Activities

A study published in Scientific Reports evaluated the antibacterial and antibiofilm activities of various iodinated hydrocarbons, including this compound. The results demonstrated that these compounds effectively inhibited biofilm formation and bacterial growth:

- Tested Pathogens : Vibrio parahaemolyticus and Staphylococcus aureus.

- Minimum Inhibitory Concentration (MIC) : 50 µg/mL for effective biofilm control.

- Mechanism : Disruption of bacterial cell membranes and inhibition of virulence factors such as motility and hemolytic activity .

Structure-Activity Relationship

The biological activity of iodinated compounds like this compound is largely influenced by their structural characteristics. A study focused on the synthesis of novel O-alkyl derivatives indicated that elongation of the hydrophobic chain increases antimicrobial activities. This suggests that variations in the alkyl chain length can modulate the compound's effectiveness against microbial strains .

Comparative Biological Activity

To better understand the biological activity of this compound, a comparative analysis with other iodinated compounds was conducted. The following table summarizes key findings from various studies:

| Compound | Pathogen Tested | MIC (µg/mL) | Activity Type |

|---|---|---|---|

| This compound | S. aureus | 50 | Antibacterial |

| Iodopropynyl Butylcarbamate (IPBC) | V. parahaemolyticus | 50 | Antibacterial & Antibiofilm |

| Iodohexadecane | C. albicans | 100 | Antifungal |

| Iodooctadecane | E. coli | 75 | Antibacterial |

The mechanisms through which this compound exerts its biological effects include:

- Membrane Disruption : The hydrophobic nature allows it to integrate into lipid membranes, leading to increased permeability and eventual cell lysis.

- Inhibition of Biofilm Formation : By interfering with the signaling pathways involved in biofilm development, iodinated hydrocarbons can prevent the establishment of bacterial communities.

- Virulence Factor Suppression : Studies indicate that these compounds can reduce the expression of virulence factors in pathogenic bacteria, thereby lowering their pathogenic potential .

Propriétés

IUPAC Name |

1-iodododecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25I/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCDPERPXPREHJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1049302 | |

| Record name | 1-Iodododecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1049302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4292-19-7 | |

| Record name | 1-Iodododecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4292-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecane, 1-iodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004292197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-IODODODECANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9285 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dodecane, 1-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Iodododecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1049302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-iodododecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.085 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.